Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate can be compared with other benzimidazole derivatives, such as:
Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: This compound has a similar structure but with a benzoyl group instead of an isobutoxy group.
Methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates: These compounds have different alkoxy groups and are studied for their antineoplastic and antifilarial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and applications.
Properties
CAS No. |
882864-98-4 |
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Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
ethyl N-[6-(2-methylpropoxy)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O3/c1-4-19-14(18)17-13-15-11-6-5-10(7-12(11)16-13)20-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
FMHWVINDGDXFOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC(C)C |
Origin of Product |
United States |
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